E3-Ligase-Ligand-Linker-Konjugate 14
Übersicht
Beschreibung
These compounds are designed to induce targeted protein degradation by forming a ternary complex that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This approach has shown great potential in therapeutic applications, particularly in cancer treatment .
Wissenschaftliche Forschungsanwendungen
E3 ligase Ligand-Linker Conjugates 14 have a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of E3 ligase Ligand-Linker Conjugates 14 involves the formation of a ternary complex that brings the target protein into proximity with an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved in this process include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .
Safety and Hazards
Zukünftige Richtungen
E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugates 14 typically involves the following steps:
Ligand Synthesis: The ligand for the target protein is synthesized using standard organic synthesis techniques.
Linker Attachment: A linker molecule is attached to the ligand. This step often involves the use of coupling reagents and protecting groups to ensure selective reactions.
E3 Ligase Ligand Attachment: The ligand for the E3 ligase is then attached to the other end of the linker.
Industrial Production Methods
Industrial production of these conjugates involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 ligase Ligand-Linker Conjugates 14 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the linker or the ligands, potentially affecting the stability and activity of the conjugate.
Reduction: Reduction reactions can be used to modify specific functional groups within the ligands or linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
The major products of these reactions are the final E3 ligase Ligand-Linker Conjugates, which are designed to induce targeted protein degradation .
Vergleich Mit ähnlichen Verbindungen
E3 ligase Ligand-Linker Conjugates 14 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: These use cereblon as the E3 ligase and have shown great potential in targeting specific proteins for degradation.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase and are known for their effectiveness in targeting hypoxia-inducible factors.
IAP-based PROTACs: These use inhibitors of apoptosis proteins (IAPs) as the E3 ligase and are explored for their potential in cancer therapy.
E3 ligase Ligand-Linker Conjugates 14 are unique in their ability to target specific proteins for degradation, offering a promising approach for the development of new therapeutic strategies .
Eigenschaften
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRZYHKZRITLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1957236-21-3 | |
Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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